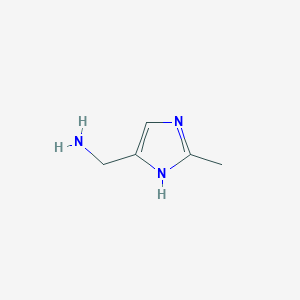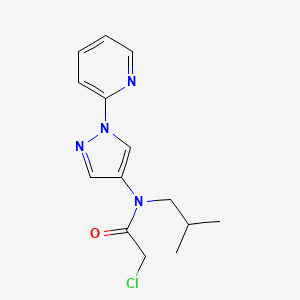
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound A has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). These effects make it a promising candidate for further investigation as a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs, which can have harmful side effects. However, one limitation of using this compound A in lab experiments is that it is still a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A, including:
1. Investigating its potential as a cancer treatment in clinical trials.
2. Elucidating the mechanism of action of this compound to better understand its potential applications.
3. Studying its potential applications in other areas of scientific research, such as neurobiology and immunology.
4. Developing new synthesis methods for this compound to improve its purity and yield.
5. Investigating its potential as a drug delivery system for other cancer treatments.
In conclusion, this compound A is a promising candidate for further investigation as a potential cancer treatment. Its selective targeting of cancer cells and its ability to induce apoptosis and inhibit angiogenesis make it a potentially safer and more effective treatment option than traditional chemotherapy drugs. Further research is needed to fully understand its potential applications and limitations, and to develop new synthesis methods and drug delivery systems for this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A involves several steps, including the reaction of 2-chloroacetyl chloride with 1-pyridin-2-ylpyrazole, followed by the addition of 2-methylpropylamine. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A has been studied extensively for its potential applications in scientific research, particularly in the field of cancer biology. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11(2)9-18(14(20)7-15)12-8-17-19(10-12)13-5-3-4-6-16-13/h3-6,8,10-11H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJIFKEQONNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CN(N=C1)C2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

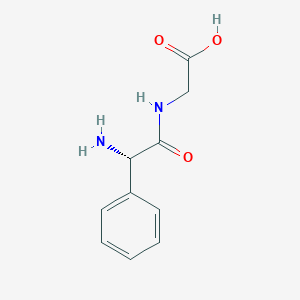
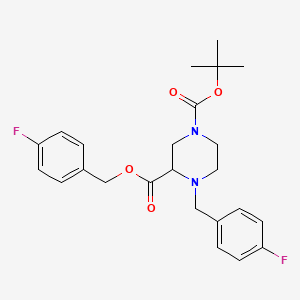
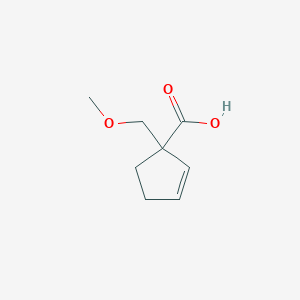
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
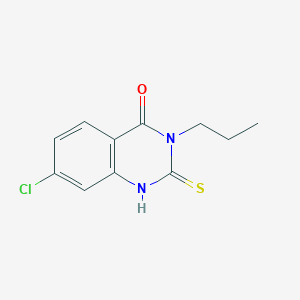

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
